molecular formula C24H22FN3O3S2 B2533190 2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-4-(3-fluorophenyl)-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide CAS No. 1989757-15-4

2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-4-(3-fluorophenyl)-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide

Cat. No. B2533190
CAS RN: 1989757-15-4
M. Wt: 483.58
InChI Key: QXVTZHNRCAGGAH-UHFFFAOYSA-N
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Description

The compound "2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-4-(3-fluorophenyl)-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide" is a structurally complex molecule that incorporates several pharmacophoric elements, such as the pyrazole ring, sulfonamide group, and a thiophene moiety. These elements are commonly found in compounds with potential biological activities, particularly as inhibitors of enzymes like carbonic anhydrases (CAs) .

Synthesis Analysis

The synthesis of pyrazole-sulfonamide derivatives typically begins with a precursor molecule, such as 1-(3-nitrophenyl)-5-phenyl-1H-pyrazole-3,4-dicarboxylic acid, which is further modified to introduce the sulfonamide functionality . The synthesis process may involve steps like nitration, amidation, and sulfonamidation, which can be mediated by copper sources in the presence of organic bases and carried out under specific conditions, such as in DMSO at elevated temperatures . The final structures of these molecules are confirmed using various spectroscopic methods, including FT-IR, NMR (1H, 13C, 19F), and mass spectrometry .

Molecular Structure Analysis

The molecular structure of pyrazole-sulfonamide derivatives is characterized by the presence of a pyrazole core, which is a five-membered heterocyclic ring containing nitrogen atoms. This core is linked to a sulfonamide group, a common feature in many diuretic, antiepileptic, and carbonic anhydrase inhibitor drugs. The presence of substituents like fluorine atoms can significantly affect the chemical shifts and splitting patterns observed in NMR spectroscopy, indicating the influence of these atoms on the electronic environment of the molecule .

Chemical Reactions Analysis

Pyrazole-sulfonamide derivatives can participate in various chemical reactions, particularly those that lead to the inhibition of enzyme activities. The sulfonamide group is known to interact with the zinc ion in the active site of carbonic anhydrases, a class of enzymes that catalyze the reversible hydration of carbon dioxide. The binding of these inhibitors can be studied through X-ray crystallography, which reveals the interactions between the inhibitor and amino acid residues in the enzyme's active site .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole-sulfonamide derivatives are influenced by their molecular structure. The presence of electronegative atoms like fluorine can impact the compound's lipophilicity, acidity, and overall molecular geometry, which in turn affects its solubility, stability, and binding affinity to target enzymes. The inhibitory potency of these compounds against carbonic anhydrase isoenzymes can be quantified using Ki values, which are determined through in vitro assays .

Scientific Research Applications

Carbonic Anhydrase Inhibition for Therapeutic Use

Compounds containing the pyrazole and sulfonamide pharmacophores exhibit significant carbonic anhydrase (CA) inhibitory activities. This is particularly relevant for therapeutic applications in conditions like glaucoma, epilepsy, retinal, and cerebral edema where CA inhibitors are beneficial. A study by Tuğrak et al. (2021) synthesized a series of compounds integrating sulfonamide, pyrazole, and chalcone groups. These compounds demonstrated potent inhibitory effects on human carbonic anhydrase I and II isoenzymes, surpassing the efficacy of acetazolamide, a reference drug. Specifically, derivatives MS7 and MS9 showed exceptionally high potency against these isoenzymes, indicating their potential for further development as therapeutic agents (Tuğrak, Gul, Akıncıoğlu, & Gulcin, 2021).

Antibacterial and Antiproliferative Activities

New heterocyclic compounds containing the sulfonamido moiety have been synthesized for their potential use as antibacterial agents. Azab, Youssef, and El-Bordany (2013) aimed at the creation of novel heterocyclic compounds incorporating a sulfonamido group to combat bacterial infections. Their research identified several compounds with high antibacterial activities, emphasizing the therapeutic potential of sulfonamide-based compounds in treating infections (Azab, Youssef, & El-Bordany, 2013).

Furthermore, pyrazole-sulfonamide derivatives have shown promise in antiproliferative activities against cancer cell lines. Mert et al. (2014) designed and synthesized pyrazole-sulfonamide derivatives, which exhibited cell-selective effects against rat brain tumor cells (C6) and broad-spectrum antitumor activity. This indicates the potential of such derivatives in cancer therapy, offering a foundation for the development of new anticancer drugs (Mert, Yaglıoglu, Demirtaş, & Kasımoğulları, 2014).

properties

IUPAC Name

2-(3,5-dimethylpyrazole-1-carbonyl)-4-(3-fluorophenyl)-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FN3O3S2/c1-15-7-5-10-20(11-15)27(4)33(30,31)23-21(18-8-6-9-19(25)13-18)14-32-22(23)24(29)28-17(3)12-16(2)26-28/h5-14H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXVTZHNRCAGGAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(C)S(=O)(=O)C2=C(SC=C2C3=CC(=CC=C3)F)C(=O)N4C(=CC(=N4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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